molecular formula C21H20FN3O2 B2899614 (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358236-37-9

(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2899614
CAS RN: 1358236-37-9
M. Wt: 365.408
InChI Key: LDVKVXAGPZJDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinoline-based compound. The quinoline ring system is a versatile heterocyclic scaffold that is found in many biologically active compounds . The compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of quinoline-based compounds like (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves the incorporation of substituents into various positions of the quinoline ring or by means of annelation . The exact synthetic approach for this specific compound is not available in the retrieved data.

Scientific Research Applications

Antibacterial Agents

The quinoline core structure is known for its antibacterial properties, particularly in fluoroquinolones . The presence of a fluorine atom at the 6-position enhances the compound’s ability to penetrate bacterial cell walls and inhibit DNA gyrase, a critical enzyme for bacterial replication. This makes it a potential candidate for developing new antibacterial drugs, especially for strains resistant to existing antibiotics.

Anticancer Research

Compounds with a quinoline structure have been explored for their anticancer activity . The electron-rich methoxy group could potentially interact with various biological targets, such as enzymes or receptors involved in cancer cell proliferation. The pyrrolidine ring may contribute to the compound’s solubility and bioavailability, making it a valuable scaffold for anticancer drug design.

Pharmacokinetic Modulation

The methoxy and pyrrolidine groups can affect the pharmacokinetic profile of a molecule . They may improve the compound’s metabolic stability, reduce toxicity, and enhance tissue distribution. This is crucial for developing drugs with better efficacy and fewer side effects.

Molecular Imaging

The fluorine atom in the compound could potentially be replaced with radioactive fluorine-18, creating a radiotracer for positron emission tomography (PET) imaging . This application could aid in the diagnosis and monitoring of diseases, including cancer and neurological disorders.

Metal Complex Formation

Quinoline derivatives can form chelates with metals, which can be used in catalysis or as sensors . The compound could be explored for its ability to form complexes with metals and its applications in analytical chemistry or environmental monitoring.

properties

IUPAC Name

[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-16-7-5-15(6-8-16)24-20-17-12-14(22)4-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVKVXAGPZJDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

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